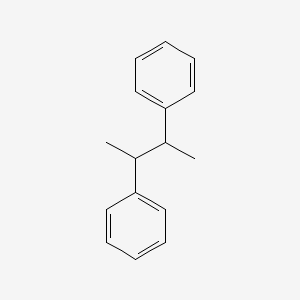

meso-2,3-Diphenylbutane

Description

Structure

3D Structure

Properties

CAS No. |

5789-35-5 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

3-phenylbutan-2-ylbenzene |

InChI |

InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |

InChI Key |

NGCFVIRRWORSML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Meso 2,3 Diphenylbutane

Radical-Mediated Dimerization Strategies

Radical-mediated reactions are a prominent route for the formation of meso-2,3-diphenylbutane (B11958463). These strategies involve the generation of α-phenylethyl radicals, which then dimerize.

Formation via Thermolysis of Azo Compounds (e.g., meso-Azobis-α-phenylethane)

The thermal decomposition of azo compounds, such as meso-azobis-α-phenylethane, is a classic method for generating α-phenylethyl radicals. When meso-azobis-α-phenylethane is heated in a solvent like benzene (B151609) at around 105°C, it decomposes, releasing nitrogen gas and forming two α-phenylethyl radicals. acs.org These radicals can then combine in a process known as radical recombination.

The dimerization of these radicals results in the formation of both this compound and its dl-diastereomer. acs.orgiastate.edu Studies have shown that the thermolysis of meso-azobis-α-phenylethane yields a mixture of these two isomers in roughly equal amounts, with a total yield of approximately 88%. iastate.edu The "cage effect" plays a role in the stereochemistry of the products, where some radicals recombine within the solvent cage in which they were formed. acs.org

Production from Oxidative Decomposition Induced by Cation Radicals (e.g., Thianthrene (B1682798) Cation Radical)

An alternative radical-generating pathway involves the oxidative decomposition of azoalkanes induced by cation radicals. The thianthrene cation radical (Th+•) can react with meso-azobis-α-phenylethane at room temperature. koreascience.kr This reaction is faster than thermal decomposition and leads to the evolution of nitrogen gas. koreascience.kr

The interaction between the thianthrene cation radical and meso-azobis-α-phenylethane results in the formation of several products, including 2,3-diphenylbutane, which is formed in a 23.6% yield. koreascience.kr Other major products include N-α-phenylethylacetamide (38.6%), acetophenone (B1666503) (19.3%), and acetophenone azine (8.6%). koreascience.kr The reaction proceeds through the formation of α-phenylethyl cations, which can be trapped by the solvent (acetonitrile) or lead to the formation of radical-derived products like 2,3-diphenylbutane. koreascience.kr

Dimerization as a Byproduct in Thermal Decomposition of Peroxides (e.g., 2,2-Bis(t-butyldioxy)propane)

The thermal decomposition of certain peroxides can also lead to the formation of this compound as a byproduct. For instance, the thermolysis of 2,2-bis(t-butyldioxy)propane in cumene (B47948) generates t-butoxy and t-butylperoxy radicals. oup.com These highly reactive radicals can abstract hydrogen atoms from the solvent, cumene, to produce cumyl radicals (1-methyl-1-phenylethyl radicals). The self-reaction or dimerization of these cumyl radicals yields 2,3-dimethyl-2,3-diphenylbutane. oup.com While this specific example leads to a tetramethyl derivative, similar reactions involving substrates that can form α-phenylethyl radicals would be expected to produce 2,3-diphenylbutane.

Radical Coupling Products in Reactions Involving Stabilized Radicals (e.g., 2,2-Diphenyl-1-picrylhydrazyl with Styrene (B11656) Radicals)

In reactions involving the inhibition of styrene polymerization by the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), meso- and dl-2,3-diphenylbutane have been identified as radical coupling products. cdnsciencepub.com The thermal polymerization of styrene involves the formation of radical intermediates. DPPH acts as a radical scavenger, and in the process, various adducts are formed. Analysis of the reaction products has shown the presence of both diastereomers of 2,3-diphenylbutane. cdnsciencepub.com This indicates that under these reaction conditions, 1-phenylethyl radicals are generated and subsequently dimerize. cdnsciencepub.com

Generation via Photorearrangement Reactions of Phosphorodiamidites

The photorearrangement of certain phosphorus compounds can also serve as a source of radicals that lead to this compound. Specifically, the UV irradiation of tetramethyl 1-phenylethylphosphorodiamidite results in its rearrangement, but also produces 2,3-diphenylbutane as a free radical dimerization product. acs.org The reaction is proposed to proceed through the formation of singlet free-radical pairs via carbon-oxygen bond scission. acs.org Approximately 19% of the 1-phenylethyl radicals generated in this process go on to form 2,3-diphenylbutane. acs.org

Reductive Synthesis Approaches

Reductive methods provide an alternative to radical dimerization for synthesizing 2,3-diphenylbutane.

One such method is the cathodic reductive coupling of phenylacetylene (B144264). Electrolysis of phenylacetylene can lead to the formation of both racemic and this compound. researchgate.net This process occurs via the initial reduction of phenylacetylene to styrene, which is then further reduced and coupled. researchgate.net

Another reductive approach involves the use of titanium(III) chloride to reduce 1-nitro-2-phenylethenes (β-nitrostyrenes). oup.com While the primary products of this reaction are often substituted pyrroles, oximes, and carbonyl compounds, dimerization products can also be formed. The reaction mechanism involves electron transfer from the titanium(III) species to the nitroalkene, which can lead to radical anions that subsequently dimerize. oup.com For example, the reduction of 1-nitro-2-phenylethene can lead to the formation of 1,4-dinitro-2,3-diphenylbutane, which could potentially be further reduced to 2,3-diphenylbutane. oup.com

The reduction of α-phenylethyl chloride and α-phenylethyl bromide with Cr²⁺ also leads to the dimerization of the resulting α-phenylethyl radicals. This method shows a high degree of stereoselectivity, yielding 85-90% this compound and 10-15% of the dl-isomer. iastate.edu

Below is a summary of the yields for different synthetic methods:

Table 1: Summary of Yields for Synthetic Methods of this compound| Synthetic Method | Precursor(s) | Product(s) | Yield of 2,3-Diphenylbutane | Reference |

|---|---|---|---|---|

| Thermolysis of Azo Compound | meso-Azobis-α-phenylethane | meso- and dl-2,3-Diphenylbutane | ~88% (total for both isomers) | iastate.edu |

| Oxidative Decomposition | meso-Azobis-α-phenylethane and Thianthrene Cation Radical | N-α-phenylethylacetamide, 2,3-diphenylbutane, acetophenone, acetophenone azine | 23.6% | koreascience.kr |

| Photorearrangement | Tetramethyl 1-phenylethylphosphorodiamidite | Photo-Arbuzov rearrangement product, 2,3-diphenylbutane | ~19% accountability of radicals | acs.org |

| Reductive Dimerization | α-phenylethyl chloride/bromide and Cr²⁺ | meso- and dl-2,3-Diphenylbutane | High, with 85-90% meso isomer | iastate.edu |

Electroreduction of Halogenated Phenylethanes (e.g., 1-Bromo-1-phenylethane)

The electrochemical reduction of halogenated precursors represents a viable pathway for the formation of carbon-carbon bonds. In the context of 2,3-diphenylbutane synthesis, the electroreduction of (±)-1-bromo-1-phenylethane has been investigated as a method to produce the dimerized product. researchgate.net This process involves the transfer of electrons to the substrate at an electrode surface, leading to the cleavage of the carbon-halogen bond and the generation of reactive intermediates that subsequently couple. researchgate.net

Research has shown that the electroreduction of 1-bromo-1-phenylethane yields a mixture of products, including phenylethane, (±)-2,3-diphenylbutane, and this compound. researchgate.net A critical finding from these studies is that the ratio of the products formed is strongly dependent on the electrical potential applied during the reaction. researchgate.net This potential-dependence suggests that the mechanism and the selectivity of the coupling process can be tuned by adjusting the electrochemical reaction conditions. The process highlights a method for generating the diphenylbutane backbone, although control over the specific diastereomer often requires further refinement.

Products from the Electroreduction of 1-Bromo-1-phenylethane

| Product Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| Phenylethane | C₆H₅CH₂CH₃ | Reduction byproduct |

| (±)-2,3-Diphenylbutane | C₁₆H₁₈ | Dimeric coupling product (dl-isomer) |

| This compound | C₁₆H₁₈ | Dimeric coupling product (meso-isomer) |

Catalytic Routes in this compound Formation

Catalysis offers a powerful tool for controlling the stereochemical outcome of chemical reactions. For the synthesis of 2,3-diphenylbutane, catalytic methods, particularly those employing zeolites or involving classic electrophilic aromatic substitution, are of significant interest for directing the formation towards a specific diastereomer.

Diastereoselective Synthesis through Zeolite Catalysis (e.g., Irradiation of 2-Phenylpropionic Acid)

Zeolites, with their well-defined microporous structures, can act as "nanoreactors," imposing steric and electronic constraints on reactions that occur within their cavities. This property has been harnessed to induce diastereoselectivity in the photochemical decarboxylation of 2-phenylpropionic acid. researchgate.netrsc.org When 2-phenylpropionic acid is irradiated, it undergoes decarboxylation to form a radical intermediate, which then dimerizes to produce 2,3-diphenylbutane. researchgate.net

In standard isotropic solvents like benzene or methanol, the photolysis of 2-phenylpropionic acid yields a mixture of the dl and meso isomers of 2,3-diphenylbutane without significant selectivity. researchgate.netresearchgate.net However, when the reaction is conducted within the confines of cation-exchanged faujasite zeolites, a marked shift in the product distribution is observed. researchgate.net Research demonstrates that irradiation within these zeolites leads to the predominant formation of dl-2,3-diphenylbutane over the meso-isomer. researchgate.net This zeolite-induced diastereoselectivity is attributed to the specific steric and electronic environment within the zeolite pores, which favors the transition state leading to the dl-product. researchgate.net Further studies have shown that the degree of selectivity is influenced by the type of cation present in the zeolite, with LiY and NaY zeolites exhibiting greater diastereoselectivity than their LiX and NaX counterparts. researchgate.net

Influence of Reaction Medium on Diastereoselectivity of 2,3-Diphenylbutane Formation

| Reaction Medium | Key Feature | Predominant Isomer | Reference |

|---|---|---|---|

| Isotropic Solvents (e.g., Benzene) | Unconstrained environment | Mixture of dl and meso isomers | researchgate.netresearchgate.net |

| Cation-Exchanged Faujasite Zeolites | Spatially constrained nanoreactor | dl-2,3-Diphenylbutane | researchgate.net |

Influence of Catalyst Type and Reaction Conditions in Friedel-Crafts Pathways

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching alkyl or acyl groups to aromatic rings via electrophilic substitution. masterorganicchemistry.com This reaction class is fundamentally dependent on a catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a potent electrophile. organic-chemistry.org The nature of this catalyst, along with reaction conditions such as temperature and solvent, profoundly influences the outcome, including product yield and selectivity.

In recent years, solid acid catalysts, particularly zeolites such as ZSM-5 and H-Beta, have emerged as environmentally benign and reusable alternatives to traditional homogeneous Lewis acids for Friedel-Crafts reactions. mdpi.com The catalytic activity of zeolites in these reactions is linked to their acidic sites (both Brønsted and Lewis types), surface area, and pore structure. mdpi.com

The influence of catalyst type and reaction conditions is well-illustrated in the Friedel-Crafts acylation of anisole (B1667542) with propionic anhydride, a model reaction for aromatic ketone synthesis. mdpi.com Studies using modified ZSM-5 zeolites have shown that catalyst treatment (e.g., with surfactants to create mesoporosity) enhances surface area and modifies acidity, leading to higher conversion rates. mdpi.com Reaction temperature is another critical variable. For the acylation of anisole over zeolite catalysts, conversion and selectivity toward the desired p-isomer were found to increase with temperature up to an optimal point (around 100 °C), after which a slight decrease was observed, potentially due to product inhibition at higher conversion rates. mdpi.com These findings underscore the principle that the choice of catalyst—whether a traditional Lewis acid or a structured zeolite—and the precise control of reaction conditions are paramount in directing the pathway of Friedel-Crafts reactions.

Effect of Temperature on Zeolite-Catalyzed Friedel-Crafts Acylation of Anisole

| Reaction Temperature (°C) | Effect on Anisole Conversion | Effect on Product Selectivity | Reference |

|---|---|---|---|

| 60 | Lower conversion | Lower selectivity | mdpi.com |

| 80 | Increasing conversion | Increasing selectivity | mdpi.com |

| 100 | Optimal conversion | Optimal selectivity | mdpi.com |

| 120 | Slight decrease in conversion | Slight decrease in selectivity | mdpi.com |

Stereochemical Investigations and Conformational Analysis of Meso 2,3 Diphenylbutane

Diastereomeric Relationships and Separation Techniques for Meso and dl Isomers

2,3-Diphenylbutane exists as two stereoisomers: a meso compound and a pair of enantiomers (dl or racemic mixture). The meso isomer possesses a plane of symmetry and is therefore achiral, while the dl pair are non-superimposable mirror images of each other. The distinct stereochemical nature of these isomers leads to differences in their physical and spectroscopic properties, which can be exploited for their separation.

High-resolution proton magnetic resonance (PMR) spectroscopy is a powerful tool for distinguishing between the meso and dl forms of 2,3-disubstituted butanes, including 2,3-diphenylbutane. researchgate.net The different spatial arrangements of the phenyl and methyl groups in the meso and dl isomers result in distinct chemical shifts and coupling constants in their ¹H NMR spectra. researchgate.net

Separation of the meso and dl diastereomers can often be achieved through standard chromatographic techniques, such as column chromatography. The differing polarities and shapes of the isomers lead to differential interactions with the stationary phase, allowing for their isolation. In some cases, irradiation of related compounds in specific media can lead to a predominance of one diastereomer over the other, a phenomenon attributed to steric and electronic factors within the reaction environment. researchgate.net For instance, the photodecarboxylation of 2-phenylpropionic acid in certain zeolites has been shown to yield a higher proportion of the dl-2,3-diphenylbutane over the meso isomer. researchgate.net

Conformational Dynamics and Rotameric Preferences

The rotation around the central C2-C3 bond in meso-2,3-diphenylbutane (B11958463) gives rise to various rotational isomers, or rotamers. The stability of these conformers is dictated by a balance of steric and electronic interactions.

Qualitative Estimates of Rotamer Populations

The populations of different rotamers can be qualitatively estimated from the magnitude of the spin-spin coupling constants between the methine protons in the ¹H NMR spectrum. researchgate.net For substituted butanes, the molecule can exist in different conformations, such as staggered and eclipsed forms. youtube.com In solution, there is often a dynamic equilibrium between different rotamers. researchgate.net For meso-2,3-disubstituted butanes, the anti and gauche conformations are of particular interest. youtube.comdoubtnut.com The relative populations of these conformers are influenced by the nature of the substituents and the solvent. rsc.org

Factors Governing Conformational Stability (e.g., Steric Repulsions, Phenyl Group Interactions)

The stability of the different conformers of this compound is primarily governed by destabilizing interactions such as steric strain and torsional strain. curlyarrows.com The bulky phenyl groups play a significant role in determining the preferred conformation.

Steric Repulsions: In the eclipsed conformations, the substituents on the adjacent carbons are in close proximity, leading to significant steric repulsion and making these conformations less stable. curlyarrows.com In the staggered conformations, these repulsions are minimized.

Phenyl Group Interactions: The interactions between the phenyl groups and between the phenyl and methyl groups are crucial. In this compound, the anti conformation, where the two phenyl groups are positioned 180° to each other, is generally considered to be the most stable due to minimized steric hindrance. youtube.comcdnsciencepub.com In the gauche conformation, the phenyl groups are closer together, leading to increased steric strain. cdnsciencepub.com The relative shielding of the methyl groups in the PMR spectrum can provide evidence for the predominant conformation, with a gauche arrangement of a benzene (B151609) ring and a methyl group leading to shielding. cdnsciencepub.com

Impact of Solvent on Conformational Equilibria

The solvent can have a significant impact on the conformational equilibrium of molecules. rsc.orgweebly.com The polarity of the solvent can influence the relative stability of different rotamers by interacting differently with their dipole moments. rsc.orgconicet.gov.ar While specific data on the solvent effects on the conformational equilibrium of this compound is not extensively detailed in the provided search results, general principles suggest that more polar solvents would preferentially stabilize the conformer with the larger dipole moment. For analogous dinitro derivatives, dipole moment measurements in various solvents like benzene and carbon tetrachloride have been used to study the rotameric equilibrium. rsc.org The conformational preference of substituted dicyanoethanes has been shown to be strongly influenced by solvent polarity. rsc.org

Mechanistic Organic Chemistry of Meso 2,3 Diphenylbutane Systems

Elucidation of Radical Generation and Coupling Mechanisms

Pathways of Homolytic Bond Cleavage in Precursors

The generation of the key 1-phenylethyl radical intermediate is often achieved through the homolytic cleavage of a covalent bond in a suitable precursor molecule. This bond scission is typically induced by thermal or photochemical energy.

A prominent example involves the thermolysis of azoalkanes. Meso-azobis-α-phenylethane (meso-ABPE) serves as a classic precursor, which upon heating in solution at temperatures between 100-160°C, undergoes decomposition to release nitrogen gas and two 1-phenylethyl radicals. koreascience.kr This process provides a clean and direct route to the radicals that subsequently dimerize to form 2,3-diphenylbutane. koreascience.kr

Another strategy employs initiators that fragment into radicals. For instance, 2,3-dimethyl-2,3-diphenylbutane, a structurally related compound, can act as a free radical initiator by cleaving its central, sterically strained C-C bond at elevated temperatures. researchgate.net This highlights the general principle that thermally labile covalent bonds are effective sources of radicals for subsequent reactions. researchgate.net Photochemical reactions can also induce homolytic cleavage, as seen in the irradiation of certain oxime derivatives, which has been suggested to proceed via a free-radical mechanism to yield 2,3-diphenylbutane. udayton.edu

Kinetics and Thermodynamics of Radical Recombination

Once generated, the fate of the 1-phenylethyl radicals is governed by the kinetics and thermodynamics of their recombination. The dimerization to form 2,3-diphenylbutane is a key pathway. The rate of these fast recombination reactions can be influenced by the viscosity of the solvent medium. mdpi.com Generally, the kinetics of radical recombination are diffusion-controlled, meaning the rate is determined by how quickly two radicals can encounter each other in the solvent cage. mdpi.com

The stereochemical outcome of the recombination—that is, the ratio of meso to dl diastereomers—is dictated by the transition state energies of the coupling process. The high diastereoselectivity observed in some coupling reactions, such as those involving ketyl radicals from acetophenone (B1666503), is attributed to the dimerization occurring in a conformation that minimizes steric repulsion between the bulky phenyl groups. scribd.com This steric control favors the formation of one diastereomer over the other. The study of radical reactions, including their kinetics and the influence of external factors like magnetic fields, falls under the domain of spin chemistry. mdpi.com While thermodynamics are not significantly affected by typical magnetic fields, the kinetics of recombination can be influenced. mdpi.com

| Factor | Influence on Recombination | Primary Effect | Source |

|---|---|---|---|

| Solvent Viscosity | Affects the rate of diffusion-controlled recombination. Higher viscosity generally slows the reaction. | Kinetic | mdpi.com |

| Steric Hindrance | Governs the preferred orientation of radicals during coupling, influencing diastereoselectivity. | Thermodynamic/Stereochemical | scribd.com |

| Magnetic Fields | Can affect the kinetics of radical-pair intersystem crossing, potentially altering reaction rates. | Kinetic (Spin Chemistry) | mdpi.com |

Electron Transfer Mechanisms in Formation Pathways (e.g., Cation Radical Intermediates)

Alternative to direct homolytic cleavage, electron transfer (ET) processes can initiate the formation of meso-2,3-diphenylbutane (B11958463). These mechanisms often involve the generation of radical ions as key intermediates.

One such pathway is the photoinduced electron transfer. Irradiation of certain precursors, like aryl pinacols, in the presence of an electron acceptor can generate a radical cation. cdnsciencepub.com This intermediate can then undergo fragmentation to produce radicals that lead to the final product. cdnsciencepub.com

Oxidative decomposition induced by a chemical oxidant also proceeds via an ET mechanism. For example, meso-azobis-α-phenylethane (meso-ABPE) reacts rapidly at room temperature with the thianthrene (B1682798) cation radical (Th+•). koreascience.kr The reaction is initiated by an electron transfer from the azoalkane to the cation radical. koreascience.kr This process generates the meso-ABPE cation radical, which is unstable and decomposes, ultimately yielding products including 2,3-diphenylbutane (both meso and dl isomers), N-α-phenylethylacetamide, and acetophenone. koreascience.kr

| Product | Yield (%) | Source |

|---|---|---|

| N-α-phenylethylacetamide | 38.6 | koreascience.kr |

| 2,3-Diphenylbutane (DPB) | 23.6 | koreascience.kr |

| Acetophenone | 19.3 | koreascience.kr |

| Acetophenone azine | 8.6 | koreascience.kr |

Influence of Reaction Conditions (e.g., Temperature, Solvent) on Mechanistic Divergence and Diastereoselectivity

The conditions under which a reaction is performed can profoundly influence not only the rate and yield but also the mechanistic pathway and, consequently, the diastereoselectivity of the formation of 2,3-diphenylbutane.

Temperature is a critical factor. In the reductive coupling of precursors to form diols like 2,3-diphenylbutane-2,3-diol (B167368), lower temperatures (e.g., -78°C) favor the formation of the meso isomer. This is because the reduced thermal energy limits the rotational freedom of the intermediates during the dimerization step, locking in the sterically favored meso geometry.

The choice of solvent and the presence of additives can also steer the reaction towards a specific diastereomer. The photodecarboxylation of 2-phenylpropionic acid, when conducted in isotropic solvents like benzene (B151609) or methanol, yields nearly equal amounts of meso- and dl-2,3-diphenylbutane. However, when the reaction is carried out within the constrained environment of cation-exchanged faujasite zeolites, a significant preference for the dl isomer is observed. researchgate.net This zeolite-induced diastereoselectivity is attributed to steric and electronic interactions imposed by the zeolite's supercage structure on the radical intermediates. researchgate.net In McMurry coupling reactions, the addition of reagents like butanol or specific ureas to the titanium-based catalyst system can substantially enhance the diastereoselectivity, shifting the dl/meso ratio significantly. scribd.com

| Reaction | Condition | Favored Isomer/Product | Rationale | Source |

|---|---|---|---|---|

| Reductive coupling of acetophenone | Low Temperature (-78°C) | meso-diol | Reduced rotational freedom during dimerization. | |

| Photodecarboxylation of 2-phenylpropionic acid | Isotropic Solvent (Benzene) | ~1:1 dl:meso | Minimal external steric or electronic influence. | researchgate.net |

| Photodecarboxylation of 2-phenylpropionic acid | Faujasite Zeolite (NaY) | dl > meso | Steric and electronic confinement within the zeolite cage. | researchgate.net |

| Electrochemical reduction of (1-bromoethyl)benzene (B1216412) | Addition of Acetic Acid (proton donor) | Ethylbenzene (monomer) | Protonation of the intermediate carbanion outcompetes dimerization. | acs.org |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of meso-2,3-diphenylbutane (B11958463), enabling the unambiguous assignment of its stereoisomeric form and providing insights into its conformational dynamics.

High-resolution ¹H NMR spectroscopy is instrumental in distinguishing between the meso and the chiral (d/l) diastereomers of 2,3-diphenylbutane. The key to this differentiation lies in the chemical shifts and multiplicity patterns of the methine and methyl protons, which are influenced by the molecule's symmetry.

In the meso isomer, the presence of a center of inversion renders the two methine protons and the two methyl groups chemically and magnetically equivalent. This results in simpler spectra compared to the chiral counterpart. For instance, in a study of 2,3-diphenylbutane-2,3-diol (B167368), a related compound, the meso isomer displayed a singlet for the methyl groups, whereas the d/l form showed a distinct singlet at a slightly different chemical shift. This principle of symmetry influencing the NMR spectrum is fundamental to stereoisomeric assignment.

The aromatic protons of this compound typically appear as a complex multiplet in the aromatic region of the spectrum, generally between δ 7.0 and 7.4 ppm. researchgate.net The exact chemical shifts can be influenced by the solvent used. cdnsciencepub.com

Table 1: Representative ¹H NMR Chemical Shifts for meso-2,3-Diphenylbutane Derivatives

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.41–7.26 | Multiplet | researchgate.net |

| Methine (CH) | 4.02 | Singlet | researchgate.net |

| Methyl (CH₃) | ~1.3 | Singlet | researchgate.net |

Note: Chemical shifts are dependent on the specific derivative and solvent.

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, offering a powerful tool for structural verification.

Due to the symmetry of the meso isomer, the spectrum is simplified. The two methyl carbons are equivalent, as are the two methine carbons. Similarly, within the phenyl groups, carbons in equivalent positions (ortho, meta, para, and ipso) will produce single signals. A typical ¹³C NMR spectrum for a this compound derivative would show distinct signals for the methyl, methine, and the four types of aromatic carbons (ipso, ortho, meta, para). researchgate.netlibretexts.org The chemical shifts for carbons attached to electronegative atoms, like the phenyl group, appear further downfield. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for meso-2,3-Diphenylbutane

| Carbon Type | Chemical Shift Range (δ, ppm) | Reference |

|---|---|---|

| Methyl (CH₃) | 10 - 25 | libretexts.org |

| Methine (CH) | 25 - 50 | libretexts.org |

| Aromatic (C₆H₅) | 125 - 150 | libretexts.orglibretexts.org |

| Quaternary Aromatic (C-ipso) | 135 - 150 | rsc.org |

Spin-spin coupling constants (J-values), which describe the interaction between neighboring nuclear spins, are invaluable for deducing conformational preferences. libretexts.orglibretexts.org The magnitude of the three-bond coupling constant (³J) between vicinal protons is related to the dihedral angle between them, as described by the Karplus equation.

For this compound, the analysis focuses on the coupling between the two methine protons. However, due to the molecule's symmetry, these protons are chemically equivalent, and their coupling is not directly observed in a standard ¹H NMR spectrum. ucl.ac.uk To circumvent this, studies often turn to related, less symmetrical derivatives or utilize advanced NMR techniques. In related acyclic systems, ³J values are used to estimate the populations of different staggered rotamers (anti and gauche). A larger ³J value typically indicates a preference for the anti conformation where the coupled protons are separated by a 180° dihedral angle. libretexts.org For vicinal protons on sp³-hybridized carbons, typical coupling constants range from 6-8 Hz. libretexts.org

The chemical shifts of protons in a solute molecule can be significantly influenced by the surrounding solvent, a phenomenon known as the solvent effect. researchgate.net Aromatic solvents like benzene (B151609) are particularly known for causing pronounced shifts, often referred to as Aromatic Solvent-Induced Shifts (ASIS). These shifts arise from specific solute-solvent interactions and the magnetic anisotropy of the solvent molecules. cdnsciencepub.com

Studies on related diols have shown that changing the solvent from a non-polar one like deuterochloroform to a more interacting one like acetone (B3395972) or benzene can cause noticeable changes in the chemical shifts of both hydroxyl and methyl protons. cdnsciencepub.com For this compound and its derivatives, comparing the ¹H NMR spectra in different solvents can provide stereochemical information. The differential shielding or deshielding of specific protons can help to infer the preferred conformation of the molecule in solution and the nature of its interaction with the solvent. researchcommons.orgrsc.org For example, in acetone, the phenyl resonance of this compound-2,3-diol was observed to split, suggesting a specific interaction with the solvent that deshields the ortho protons. cdnsciencepub.com

Analysis of Spin-Spin Coupling Constants for Dihedral Angle Estimation and Conformational Insights

Mass Spectrometry for Molecular Identification and Purity Verification (e.g., GC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the identity of this compound. When coupled with Gas Chromatography (GC-MS), it also serves as an excellent method for assessing the purity of a sample and separating it from its diastereomer and other impurities. mdpi.com

In the mass spectrum of this compound, a molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C₁₆H₁₈, 210.32 g/mol ). pnas.org The fragmentation pattern provides structural information. A characteristic and often the most abundant peak in the spectrum of 2,3-diphenylbutane is observed at m/z 105. pnas.orgnih.gov This peak corresponds to the stable C₈H₉⁺ fragment, which is the α-methylbenzyl cation (or tropylium (B1234903) ion rearrangement), resulting from the cleavage of the central C-C bond. This fragmentation is a key indicator of the 2,3-diphenylbutane structure. pnas.org Other significant fragments may include those at m/z 104, 103, 79, and 77, corresponding to further losses and rearrangements of the phenyl and methyl groups. pnas.orgnih.gov GC-MS analysis has been successfully used to identify this compound as a product in various chemical reactions. pnas.org

Table 3: Characteristic Mass Spectrometry Fragments for 2,3-Diphenylbutane

| m/z | Relative Intensity | Proposed Fragment | Reference |

|---|---|---|---|

| 210 | Low | [M]⁺ | pnas.org |

| 105 | 100% (Base Peak) | [C₈H₉]⁺ | pnas.orgnih.gov |

| 104 | High | [C₈H₈]⁺ | pnas.orgnih.gov |

| 77 | Moderate | [C₆H₅]⁺ | pnas.orgnih.gov |

X-ray Crystallography (Potential for Solid-State Structural Elucidation of the Meso Form)

While solution-state techniques like NMR provide invaluable data on dynamics and average structures, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, an X-ray crystal structure would provide exact bond lengths, bond angles, and torsional angles, confirming its meso configuration and revealing its preferred solid-state conformation.

In the meso form, the molecule possesses a center of inversion, which is a key crystallographic feature. semanticscholar.orgresearchgate.net X-ray diffraction studies on closely related molecules, such as imine derivatives of this compound-1,4-diamine, have confirmed the meso configuration in the solid state, with the center of the C-C bond of the butane (B89635) backbone acting as a crystallographic center of inversion. semanticscholar.orgresearchgate.netresearchgate.net Similar crystallographic studies on related dinitro-diphenylbutane compounds have also been reported. ugr.es Although a specific crystal structure for the parent this compound is not readily found in the searched results, the successful crystallographic characterization of its derivatives demonstrates the feasibility and utility of this technique for unambiguous solid-state structural elucidation. researchgate.net

Gas Chromatography for Purity and Isomer Ratio Determination

Gas chromatography (GC) is a fundamental analytical technique for assessing the purity of this compound and for determining the ratio of diastereomers (meso vs. racemic) in a mixture. The method's effectiveness relies on the differential partitioning of the isomers between a stationary phase within a column and a gaseous mobile phase. This separation allows for both qualitative identification and quantitative analysis.

The purity of a synthesized sample of this compound can be determined by gas chromatography, often coupled with a flame ionization detector (GC-FID). In this setup, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. This ratio provides a quantitative measure of purity, typically expressed as a percentage. For comprehensive analysis, this is often paired with Karl Fischer titration to quantify water content. open.ac.uk

Determining the diastereomeric ratio between this compound and its racemic (d,l) counterpart is crucial in stereoselective synthesis. While the isomers have identical mass, their different three-dimensional structures lead to distinct physical properties, which can be exploited for chromatographic separation. The separation of these diastereomers can be challenging and often requires optimized GC conditions or specialized columns.

Research has shown that various types of capillary columns can be employed for the analysis of 2,3-diphenylbutane isomers. The choice of stationary phase is critical for achieving resolution between the meso and racemic forms.

Table 1: GC Columns Used in the Analysis of 2,3-Diphenylbutane Isomers

| Stationary Phase Type | Column Details | Application Context | Reference |

|---|---|---|---|

| Silicone Fluid (30%) | 13 ft. x 1/8 in. on Chromosorb W | Analysis of photolysis products | nist.gov |

| Carbowax 20M (10%) | 10 ft. x 1/4 in. on Chromosorb W | Analysis of photolysis products | nist.gov |

| OV-17 (10%) | On Chromosorb W | Analysis of reaction residues | nih.gov |

| Bentone 34 (5%) + DC550 (5%) | On Chromosorb W | Analysis of reaction residues | nih.gov |

| Rtx-WAX | 60 m × 0.25 mm i.d. × 0.25 μm d.f. | Comprehensive 2D GC-TOF-MS analysis of wine volatiles | lcms.cz |

This table is generated based on data from multiple research findings to illustrate the variety of stationary phases used for the analysis of 2,3-diphenylbutane and related diastereomers.

Detailed Research Findings

In a study involving the comprehensive two-dimensional gas chromatography (GC×GC) analysis of volatile compounds in white wines, this compound was identified. The analysis utilized a sophisticated setup designed for high-resolution separation of complex mixtures. The retention time for the meso isomer was recorded, providing a specific data point for its identification under defined chromatographic conditions. lcms.cz

Table 2: GC×GC-TOF-MS Retention Data for this compound

| Compound | First Dimension Retention Time (¹t_R_) | Second Dimension Retention Time (²t_R_) | GC System and Conditions | Reference |

|---|

This table presents specific experimental data from a published study identifying this compound.

For achieving separation of enantiomers (e.g., resolving the d and l forms within the racemic mixture), chiral GC columns are necessary. These columns contain a chiral stationary phase, often based on derivatized cyclodextrins, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times. chromatographyonline.comuni-muenchen.de Research on related chiral compounds has demonstrated the successful use of cyclodextrin-based phases like Rt-βDEXsm for resolving stereoisomers. open.ac.uk The ability to separate all three stereoisomers (meso, d, and l) allows for a complete determination of the isomeric composition of a sample.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Structural and Energetic Analysis

Quantum mechanical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure, geometry, and energy.

The flexible central C2-C3 bond in meso-2,3-diphenylbutane (B11958463) allows the molecule to exist in several different spatial arrangements known as conformations. The most significant of these are the anti conformation, where the two phenyl groups are positioned 180° apart, and the gauche conformations, where they are approximately 60° apart.

Density Functional Theory (DFT) is a widely used computational method for performing geometry optimizations to find the lowest energy (most stable) structures of these conformers and for mapping the potential energy surface that connects them. For this compound, DFT calculations would predict the anti conformer to be the global energy minimum, as this arrangement minimizes the steric repulsion between the bulky phenyl and methyl groups. The gauche conformers would be calculated to be higher in energy due to increased steric strain. While specific DFT conformational energy studies on this compound are not widely detailed in the literature, the principles are well-established. Computational approaches, such as the use of MM2 force fields, have been used to provide qualitative rationalizations for the stereochemical outcomes of reactions involving similar structures, underscoring the importance of conformational analysis in predicting reactivity. vdoc.pub

QM methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local electronic environment of each atom.

The computational prediction of NMR spectra typically involves a two-step process. First, the molecule's geometry is optimized using a method like DFT. Second, a specialized calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method, is performed on the optimized structure to compute the nuclear magnetic shielding tensors for each atom. These tensors are then converted into chemical shifts (δ) and spin-spin coupling constants (J) that can be directly compared to experimental spectra. Such a comparison serves as a stringent test of the accuracy of the chosen computational model.

Experimental ¹H NMR data for this compound has been reported, providing benchmark values for any predictive calculations. researchgate.net

Table 1: Experimental ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

|---|---|---|

| Phenyl | ~7.1 | - |

| Methine (CH) | ~2.8 | - |

| Methyl (CH₃) | ~1.1 | - |

Note: Specific values can vary based on the solvent and spectrometer frequency.

Geometry Optimization and Conformational Energy Landscapes (e.g., DFT Studies)

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While QM calculations analyze static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular life.

For this compound, an MD simulation would reveal the dynamics of the rotation around the central C-C bond, showing the transitions between the anti and gauche conformations. This provides insight into the flexibility of the molecule and the relative time it spends in each conformational state, which has direct implications for its physical properties and availability for reaction. Although specific MD studies focusing solely on this compound are not prominent, the technique is widely applied to understand conformational behavior in analogous systems, such as in the analysis of bioactive conformers of macrocycles or the dynamics of polymer electrolytes. researchgate.netresearchgate.net

Modeling of Reaction Pathways, Transition States, and Activation Energies

Computational modeling is invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products, characterize the high-energy transition state structures, and calculate the activation energy (the barrier that must be overcome for the reaction to occur).

Several reaction pathways involving this compound have been rationalized or modeled using computational concepts:

Formation via Electrochemical Reduction: The formation of this compound from the electrolysis of (1-bromoethyl)benzene (B1216412) has been modeled. acs.org The proposed mechanism involves the reduction of the starting material to a carbanion intermediate (R⁻). This carbanion then acts as a nucleophile, attacking another molecule of (1-bromoethyl)benzene in an SN2 reaction to form the dimer. acs.org This model helps explain how experimental conditions, such as the applied potential, can influence the selectivity between the coupling reaction (dimer formation) and simple reduction to ethylbenzene. acs.org

Formation via Acid-Catalyzed Dealkylation: The formation of the compound during the aluminum chloride-catalyzed dealkylation of sec-butylbenzene (B1681704) is explained by a mechanism involving a key carbocation intermediate. dss.go.th A hydride is transferred from sec-butylbenzene to a butyl cation, generating a 1-phenyl-1-propylmethyl carbocation, which then alkylates a benzene (B151609) molecule to yield the final product. dss.go.th

Formation via Radical Coupling: The recombination of α-phenylethyl radicals is a common pathway to this compound. Modeling of this process shows that when the radicals are freely and statistically distributed, such as those generated from the decomposition of certain azo compounds, the recombination proceeds with little to no stereoselectivity. acs.org However, the reaction environment can impose stereocontrol; for instance, the photolysis of 2-phenylpropionic acid within the constraining pores of faujasite zeolites leads to a preference for the dl-isomer over the meso-isomer, a result attributed to steric and electronic factors of the zeolite framework. researchgate.net

Photocatalytic Formation: The compound can be formed with high selectivity through the photocatalytic homocoupling of 1-phenethyl bromide. scispace.com DFT calculations on the photocatalyst system have been used to model the catalytic cycle, including calculating the activation energy for key steps such as the desorption and recombination of surface species. scispace.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (1-bromoethyl)benzene |

| 1-phenethyl bromide |

| 2-phenylpropionic acid |

| Aluminum chloride |

| Benzene |

| dl-2,3-diphenylbutane |

| Ethylbenzene |

Advanced Research Applications and Broader Utility

Role as a Standard and Probe in Fundamental Mechanistic Organic Chemistry Studies

Meso-2,3-diphenylbutane (B11958463) is frequently employed as a reference compound and a mechanistic probe to elucidate the pathways of organic reactions. Its formation and relative yield compared to its diastereomer, the racemic (dl) form, provide crucial insights into the stereochemical course of a reaction.

For instance, in studies of the electroreduction of (±)-1-bromo-1-phenylethane, this compound is one of the dimeric products formed. researchgate.net The ratio of meso to dl-2,3-diphenylbutane is heavily dependent on the reaction potential, which helps in understanding the nature of the intermediates, such as the potential involvement of organomercury(II) species. researchgate.net

Furthermore, the photochemical reactions of certain compounds, like 3-phenyl-2-butanone oxime, yield both meso and dl-2,3-diphenylbutane. udayton.edu The analysis of the product distribution aids in deciphering the excited state mechanisms and the behavior of radical intermediates. The distinct spectroscopic signatures of the meso and dl isomers allow for their quantification, providing a window into the selectivity of the reaction.

Investigation of Diastereoselective Processes and Enantiomeric Discrimination in Synthesis

The synthesis of 2,3-diphenylbutane often results in a mixture of its meso and dl diastereomers. The study of the factors that influence the ratio of these isomers is a key area of research in diastereoselective synthesis.

A notable example is the photodecarboxylation of 2-phenylpropionic acid within the confines of faujasite zeolites. This environment induces a significant diastereoselectivity, favoring the formation of dl-2,3-diphenylbutane over the meso isomer. researchgate.net This selectivity is attributed to the steric and electronic constraints imposed by the zeolite framework, highlighting how reaction media can control stereochemical outcomes. researchgate.net

Conversely, other reactions may favor the formation of the meso isomer. The ability to control and predict the diastereomeric outcome is a central goal in synthetic organic chemistry. The resolution of racemic mixtures and the purification of diastereomers, such as in the case of 2,3-diphenylbutane-1,4-diol using proline and boric acid, further underscore the importance of understanding and manipulating these stereochemical relationships. researchgate.net

The discrimination between enantiomers is a critical aspect of biological and chemical systems. mdpi.com While direct studies on the enantiomeric discrimination of this compound itself are less common due to its achiral nature, the principles learned from the diastereoselective synthesis of its parent structure are broadly applicable to the synthesis of chiral molecules. mdpi.comsemanticscholar.org The development of chiral derivatizing agents and spectroscopic techniques, such as those using platinum complexes and 195Pt NMR, allows for the determination of the enantiomeric composition of various unsaturated compounds, a field informed by the fundamental principles of stereochemistry. researchgate.netresearchgate.net

Applications in Polymer Chemistry Research

This compound and its derivatives play a significant role in the field of polymer chemistry, particularly in understanding polymerization mechanisms and degradation processes.

Understanding Dimerization Processes in Radical Polymerization

The dimerization of styrene (B11656) is a classic problem in polymer chemistry, and the formation of 2,3-diphenylbutane isomers is a key aspect of this process. sandiego.edu During the thermal polymerization of styrene, dimerization can occur, leading to the formation of both meso and dl-2,3-diphenylbutane. cdnsciencepub.comlibretexts.org The relative amounts of these dimers can provide information about the initiation mechanism of the polymerization. cdnsciencepub.com

For example, the self-initiated thermal polymerization of styrene is thought to proceed through a Diels-Alder dimerization of styrene to form a key intermediate. sandiego.edu This intermediate can then react further to generate monoradical initiators for the polymerization process. The study of the dimeric products, including 2,3-diphenylbutane, helps to validate or refute proposed mechanisms. sandiego.edu

The use of radical initiators, such as 2,3-dimethyl-2,3-diphenylbutane, in polymerization processes further highlights the importance of understanding these dimerization and radical coupling reactions. medchemexpress.com These initiators can influence the molecular weight and cross-linking density of the resulting polymers. medchemexpress.com

Role as a Component or Reference in Studies on Polymer Degradation

Understanding the degradation of polymers is crucial for predicting their lifespan and developing more stable materials. mdpi.com Compounds structurally related to the repeating units of polymers, such as the styrene dimer 1,3-diphenylbutane (B74984), are used as model compounds to study degradation mechanisms. researchgate.net

In studies of polystyrene degradation, the microbial breakdown of 1,3-diphenylbutane has been investigated to understand the potential for biodegradation of the polymer. researchgate.net The metabolic pathways identified for the dimer provide insights into how the polymer chain might be attacked by microorganisms. researchgate.net

Furthermore, in the context of thermal and thermo-oxidative degradation, the formation of various byproducts is monitored. While not a direct degradation product itself, the stability and reactivity of compounds like this compound under various conditions can serve as a useful reference point for understanding the more complex degradation pathways of polystyrene and other polymers. mdpi.com

Contribution to Understanding Steric and Electronic Influences on Chemical Reactivity and Selectivity

The structure of this compound, with its two phenyl groups, provides a model system for studying the interplay of steric and electronic effects on chemical reactions. The spatial arrangement of these bulky phenyl groups can significantly influence the approach of reagents and the stability of transition states, thereby affecting both the rate and selectivity of a reaction. numberanalytics.com

In the context of organometallic chemistry, the steric and electronic properties of ligands play a crucial role in determining the outcome of catalytic reactions. acs.org While this compound itself is not a ligand, the principles governing its formation and reactivity are relevant to the design of catalysts with specific steric environments. For example, in nickel-catalyzed cross-coupling reactions, the formation of 2,3-diphenylbutane as a homocoupling product can provide insights into the reaction mechanism and the factors that control the desired cross-coupling pathway. acs.org

Computational methods, such as Density Functional Theory (DFT), are often employed to dissect the contributions of steric and electronic effects. ruhr-uni-bochum.dewalisongo.ac.id By calculating the energies of different conformations and transition states, researchers can gain a deeper understanding of why a particular isomer, like the meso form of a molecule, might be favored under certain conditions. semanticscholar.org These computational studies, combined with experimental observations, provide a powerful approach to understanding and predicting chemical reactivity and selectivity. ruhr-uni-bochum.de

Q & A

Q. What are the primary synthetic routes for meso-2,3-Diphenylbutane, and how can purity be optimized?

Methodological Answer:

-

Decomposition of Dicumyl Peroxide (DCP): meso-2,3-Diphenylbutane is a key decomposition product of DCP, formed via β-scission under thermal or radical conditions. Reaction conditions (e.g., temperature, solvent, initiators) must be carefully controlled to minimize side products like acetophenone .

-

Direct Synthesis: Alternative methods include Friedel-Crafts alkylation or coupling reactions using phenyl Grignard reagents. Purification via recrystallization (e.g., using ethanol/hexane) or column chromatography (silica gel, nonpolar eluents) is critical for isolating high-purity (>95%) product .

-

Data Table:

Synthetic Route Yield (%) Purity (%) Key Contaminants DCP Decomposition 60–75 95–98 Acetophenone, oligomers Friedel-Crafts Alkylation 40–55 90–95 Isomeric byproducts

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the meso configuration. The symmetry of the molecule results in distinct splitting patterns for equivalent protons (e.g., methyl and phenyl groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (238.37 g/mol) and detects isotopic patterns .

- X-ray Crystallography: For unambiguous stereochemical assignment, single-crystal X-ray diffraction is recommended, though crystallization may require slow evaporation from toluene .

Q. What are the key applications of this compound in polymer research?

Methodological Answer:

- Plasticizer Initiator: It initiates polymerization of Diallyl Orthophthalate (DAOP), improving processability of Polyphenylene Oxide (PPO) by reducing melt viscosity .

- Flame Retardant: Acts as a synergist in halogen-free flame-retardant systems, enhancing char formation in polycarbonates .

- Grafting Agent: Facilitates covalent modification of polyolefins via radical grafting reactions .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as it may cause irritation .

- Storage: Store in airtight containers at 4°C to prevent oxidation. Label with EINECS 217-568-2 and CAS 1889-67-4 for regulatory compliance .

- Waste Disposal: Treat as halogen-free organic waste; incinerate in approved facilities .

Advanced Research Questions

Q. How does the meso configuration influence conformational dynamics, and what challenges arise in computational modeling?

Methodological Answer:

- Rotational Isomerism: The meso form exhibits restricted rotation around the central C-C bond, leading to distinct trans and gauche conformers. Variable-temperature NMR can quantify energy barriers (e.g., ΔG‡ ~12–15 kcal/mol) .

- Computational Challenges: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) may underestimate steric hindrance between phenyl groups. Molecular dynamics (MD) simulations are recommended for dynamic analysis .

Q. What mechanistic role does this compound play in radical-initiated polymer modifications?

Methodological Answer:

- Radical Generation: Under thermal or UV initiation, it undergoes homolytic cleavage to produce benzyl radicals, which abstract hydrogen from polymer chains, creating grafting sites .

- Kinetic Studies: Use electron paramagnetic resonance (EPR) to monitor radical lifetimes. Optimal grafting efficiency occurs at 120–140°C with peroxide co-initiators .

Q. How can contradictions in spectral data (e.g., IR vs. Raman) be resolved for this compound?

Methodological Answer:

- IR vs. Raman: IR spectra show strong C-H stretching (~3050 cm⁻¹) and phenyl ring vibrations, while Raman highlights symmetric C-C stretching modes. Discrepancies arise from differing selection rules; combine both techniques for full vibrational analysis .

- Data Reconciliation: Cross-validate with computational spectra (e.g., Gaussian 16) and assign peaks using group theory for the meso symmetry point group .

Q. What strategies improve synthetic yield in large-scale production of this compound?

Methodological Answer:

-

Catalytic Optimization: Use Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions to enhance regioselectivity. Monitor reaction progress via in-line FTIR to terminate at maximal yield .

-

Solvent Engineering: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions.

-

Data Table:

Parameter Optimized Condition Yield Improvement (%) Catalyst (AlCl₃) 10 mol% +20 Solvent (DMF vs. EtOH) DMF +15 Temperature 80°C +10

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.